2-hydroxy-N'-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide
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Overview
Description
2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinecarbohydrazide backbone with a hydroxy and iodo-substituted tetrahydrodibenzo[b,d]furan moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide typically involves a multi-step process:
Formation of the Tetrahydrodibenzo[b,d]furan Moiety: This step involves the iodination of a suitable dibenzofuran precursor, followed by reduction to obtain the tetrahydrodibenzo[b,d]furan structure.
Hydroxy Substitution: Introduction of hydroxy groups at specific positions on the tetrahydrodibenzo[b,d]furan ring.
Condensation Reaction: The final step involves the condensation of the hydroxy-iodo-tetrahydrodibenzo[b,d]furan derivative with 4-quinolinecarbohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, altering the electronic properties of the compound.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarbohydrazide derivatives with ketone functionalities, while substitution reactions can produce a variety of substituted quinolinecarbohydrazides.
Scientific Research Applications
2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The hydroxy and iodo groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity. The quinolinecarbohydrazide backbone may also interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]benzohydrazide: Similar structure but with a chloro group instead of a hydroxy group.
N’-[(E)-(2-Hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-2-oxo-1,2-dihydro-4-quinolinecarbohydrazide: Similar structure with an oxo group.
Uniqueness
The uniqueness of 2-hydroxy-N’-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-quinolinecarbohydrazide lies in its specific combination of hydroxy, iodo, and quinolinecarbohydrazide functionalities, which confer distinct chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C23H18IN3O4 |
---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18IN3O4/c24-16-10-19-21(13-6-2-4-8-18(13)31-19)15(22(16)29)11-25-27-23(30)14-9-20(28)26-17-7-3-1-5-12(14)17/h1,3,5,7,9-11,29H,2,4,6,8H2,(H,26,28)(H,27,30)/b25-11+ |
InChI Key |
XLAZGCQEPMNITL-OPEKNORGSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)/C=N/NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NNC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
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